ASR-490 Demonstrates >100-Fold Higher Potency than DAPT in Inhibiting Breast Cancer Stem Cell Viability
In a direct head-to-head comparison, ASR-490 inhibited the growth of breast cancer stem cell (BCSC) populations at nanomolar concentrations, whereas the γ-secretase inhibitor DAPT required concentrations in the micromolar range [1]. ASR-490 achieved an IC50 of 770 nM (24h) and 443 nM (48h) against ALDH+ BCSCs, and 800 nM (24h) and 541 nM (48h) against CD44+/CD24- BCSCs. In the same cellular models, DAPT exhibited an IC50 of 81 µM and 135 µM, respectively [1].
| Evidence Dimension | Inhibition of cell viability (IC50) |
|---|---|
| Target Compound Data | ALDH+ BCSCs: 770 nM (24h), 443 nM (48h); CD44+/CD24- BCSCs: 800 nM (24h), 541 nM (48h) |
| Comparator Or Baseline | DAPT: ALDH+ BCSCs IC50 = 81 µM; CD44+/CD24- BCSCs IC50 = 135 µM |
| Quantified Difference | ASR-490 is 105-fold to 250-fold more potent than DAPT depending on the cell population and time point |
| Conditions | Human breast cancer stem cells (ALDH+ and CD44+/CD24-) in culture; Alamar blue viability assay |
Why This Matters
This quantifiable potency advantage ensures that ASR-490 can be used at lower, more selective concentrations, minimizing the risk of off-target effects that plague micromolar-range γ-secretase inhibitors.
- [1] Tyagi A, et al. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth. Front Pharmacol. 2023 Feb 24;14:1150774. View Source
